molecular formula C16H16N8O B2800476 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(pyridin-2-ylmethyl)azetidine-3-carboxamide CAS No. 2034230-66-3

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(pyridin-2-ylmethyl)azetidine-3-carboxamide

Cat. No.: B2800476
CAS No.: 2034230-66-3
M. Wt: 336.359
InChI Key: TTZIEORENGAIGG-UHFFFAOYSA-N
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Description

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(pyridin-2-ylmethyl)azetidine-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a complex structure with multiple functional groups, making it a versatile candidate for various chemical reactions and applications.

Preparation Methods

The synthesis of 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(pyridin-2-ylmethyl)azetidine-3-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the core azetidine ring, followed by the introduction of the pyrimidinyl and triazolyl groups. The final step involves the attachment of the pyridin-2-ylmethyl group to the azetidine-3-carboxamide moiety. Reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial production methods may involve optimization of these synthetic routes to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process.

Chemical Reactions Analysis

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(pyridin-2-ylmethyl)azetidine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens, acids, and bases.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(pyridin-2-ylmethyl)azetidine-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound can be used as a probe to study enzyme interactions and cellular processes. Its ability to interact with various biological targets makes it a valuable tool in biochemical assays.

    Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs. Its interactions with specific molecular targets can be exploited to design compounds with desired pharmacological properties.

    Industry: In industrial applications, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(pyridin-2-ylmethyl)azetidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, and modulation of gene expression.

Comparison with Similar Compounds

When compared to similar compounds, 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(pyridin-2-ylmethyl)azetidine-3-carboxamide stands out due to its unique combination of functional groups and structural features. Similar compounds include:

    1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(pyridin-2-ylmethyl)azetidine-3-carboxylate: This compound differs by the presence of a carboxylate group instead of a carboxamide group.

    1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(pyridin-2-ylmethyl)azetidine-3-amine: This compound features an amine group in place of the carboxamide group.

The unique structural features of this compound contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(pyridin-2-ylmethyl)-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N8O/c25-16(19-6-13-3-1-2-4-18-13)12-7-23(8-12)14-5-15(21-10-20-14)24-11-17-9-22-24/h1-5,9-12H,6-8H2,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTZIEORENGAIGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)NCC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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